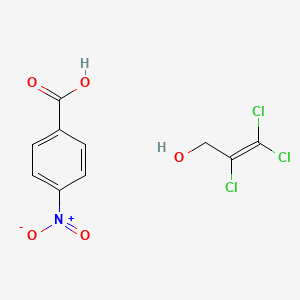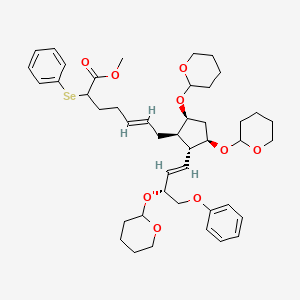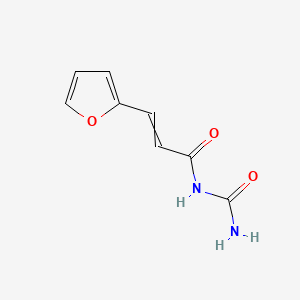![molecular formula C26H34N2O3 B14517643 N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea CAS No. 62808-87-1](/img/structure/B14517643.png)
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two 2,2-dimethylpropanoyl groups attached to phenyl rings, which are further connected to a central urea moiety. The compound’s molecular structure provides it with distinct chemical properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea typically involves the reaction of 4-(2,2-dimethylpropanoyl)benzyl chloride with N-methylurea under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, suitable solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(2,2-Dimethylpropanoyl)phenyl)-4-nitrobenzamide: A related compound with similar structural features but different functional groups.
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate: Another compound with a similar core structure but different substituents.
Uniqueness
N,N-Bis{[4-(2,2-dimethylpropanoyl)phenyl]methyl}-N’-methylurea is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
62808-87-1 |
|---|---|
Molekularformel |
C26H34N2O3 |
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
1,1-bis[[4-(2,2-dimethylpropanoyl)phenyl]methyl]-3-methylurea |
InChI |
InChI=1S/C26H34N2O3/c1-25(2,3)22(29)20-12-8-18(9-13-20)16-28(24(31)27-7)17-19-10-14-21(15-11-19)23(30)26(4,5)6/h8-15H,16-17H2,1-7H3,(H,27,31) |
InChI-Schlüssel |
XHQHURIMXJDRIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)C(=O)C(C)(C)C)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol](/img/structure/B14517600.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-phenyl-](/img/structure/B14517608.png)




![4-[(4-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14517646.png)


![3-[3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14517663.png)
![1-[4-(2-Bromoethoxy)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14517669.png)
